rifamycin SV(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

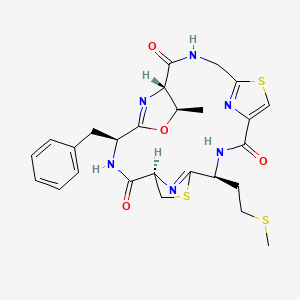

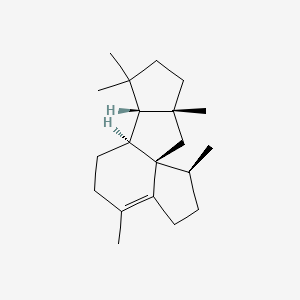

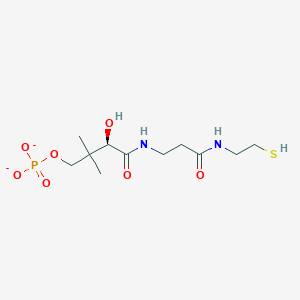

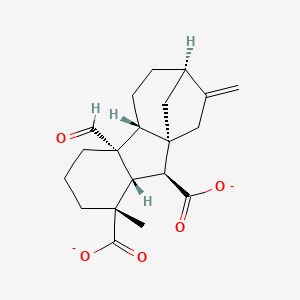

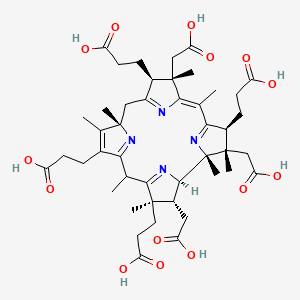

Rifamycin SV(1-) is a phenolate anion obtained by deprotonation of the 5-hydroxy group of rifamycin SV. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a rifamycin SV.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Immunomodulatory Activities

Rifamycin SV exhibits significant anti-inflammatory activity, partly due to its effects on key regulators of inflammation such as the pregnane X receptor (PXR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB). Activation of PXR by rifamycin SV leads to the induction of genes involved in cellular detoxification, including CYP3A4 and P-glycoprotein (PgP), contributing to its anti-inflammatory effects. Additionally, rifamycin SV inhibits NFκB activities, further potentiating its anti-inflammatory action by reducing the synthesis of inflammatory chemokines like IL8. These properties suggest potential applications of rifamycin SV in treating inflammatory conditions and immune modulation (Rosette et al., 2019).

Impact on Hepatic Organic Anion Uptake Systems

The interaction of rifamycin SV with organic anion transporting polypeptides (OATPs) in the human liver has been explored, revealing its potential to affect hepatic organic anion elimination. This interaction is significant as it can influence the pharmacokinetics and toxicity profiles of co-administered drugs that are substrates of these transporters, suggesting a role for rifamycin SV in studies related to drug-drug interactions and liver function (Vavricka et al., 2002).

Biosynthesis and Genetic Studies

Research into the biosynthesis of rifamycin SV has shed light on the genetic and enzymatic mechanisms underlying its production. For instance, studies on Amycolatopsis mediterranei, the bacterium that produces rifamycin SV, have revealed the role of specific genes and environmental factors, such as nitrate supplementation, in enhancing rifamycin SV yields. This has implications for industrial production and genetic engineering approaches to increase antibiotic yields (Shao et al., 2015).

Novel Formulations and Delivery Systems

Rifamycin SV has been incorporated into novel drug formulations, such as MMX® technology, which allows for targeted delivery to the colon. This has expanded its therapeutic applications, particularly in the treatment of traveler's diarrhea, by ensuring that the drug acts locally in the intestine with minimal systemic absorption. These advancements highlight the potential for rifamycin SV in developing new therapeutic strategies for gastrointestinal diseases (Steffen et al., 2018).

Pharmacokinetics and Safety Profiles

Understanding the pharmacokinetics and safety of rifamycin SV, especially in novel formulations like MMX® modified-release tablets, is crucial for optimizing its clinical use. Studies have demonstrated the negligible systemic absorption of rifamycin SV, affirming its safety and efficacy for intestinal conditions. This research is essential for developing dosing regimens and assessing the risk of drug interactions (Di Stefano et al., 2021).

Propiedades

Nombre del producto |

rifamycin SV(1-) |

|---|---|

Fórmula molecular |

C37H46NO12- |

Peso molecular |

696.8 g/mol |

Nombre IUPAC |

(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-15,17,27,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate |

InChI |

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/p-1/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |

Clave InChI |

HJYYPODYNSCCOU-ODRIEIDWSA-M |

SMILES isomérico |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])O)/C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)